molecular formula C38H74O4 B020381 Ethylene glycol distearate CAS No. 627-83-8

Ethylene glycol distearate

Cat. No. B020381
CAS RN: 627-83-8
M. Wt: 595 g/mol
InChI Key: FPVVYTCTZKCSOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethylene glycol distearate can be efficiently achieved through the esterification of ethylene glycol and stearic acid using a solid acid catalyst under microwave (MW) irradiation in a solvent-free system. This method dramatically reduces the reaction time compared to conventional heating, achieving high conversion rates of 97% of the acid in just 10 minutes. The process was optimized for various parameters such as reaction time, catalysts, catalyst loading, temperature, and MW power, highlighting the promise of heterogeneous catalysis combined with MW irradiation for industrial-scale applications (Hiware & Gaikar, 2020).

Molecular Structure Analysis

Ethylene glycol exhibits a versatile molecular structure, characterized by its dihedral angles allowing for various possible conformers. Studies using ab initio molecular dynamics simulations have shown that in the liquid state, ethylene glycol's molecular geometry is significantly influenced by intermolecular hydrogen bonding, preferring gauche and trans conformations of the central OCCO linkage. This preference contrasts with the gas phase, which favors the gauche conformation exclusively. The terminal CCOH moieties' conformation is also notably affected by intermolecular interactions, illustrating the molecule's complex structural behavior in different states (Jindal & Vasudevan, 2017).

Chemical Reactions and Properties

Ethylene glycol is a cornerstone for various chemical reactions and possesses unique properties that facilitate its widespread industrial applications. Its ability to undergo esterification, form hydrogen bonds, and participate in polymerization reactions makes it a valuable chemical intermediate. The synthesis of linear multifunctional poly(ethylene glycol) demonstrates its reactivity and potential for creating novel polymers with broad applications, from drug delivery systems to materials science (Liu, Thakur, & Wang, 2007).

Physical Properties Analysis

The physical properties of ethylene glycol, such as its density, viscosity, and phase behavior under pressure, are critical for its function in various applications. High-pressure Raman and infrared absorption spectroscopy studies reveal that ethylene glycol exhibits a mixture of trans and gauche conformations up to certain pressure points, beyond which a liquid-solid transition occurs, suggesting new hydrogen bonding networks and stabilization of the gauche conformation at high pressures. These findings provide insight into the compound's behavior under extreme conditions (Murli, Lu, Dong, & Song, 2012).

Chemical Properties Analysis

Ethylene glycol's chemical properties, including its reactivity towards esterification and ability to form stable polymers, underscore its versatility. The solvent-free esterification of stearic acid and ethylene glycol under microwave irradiation demonstrates the efficiency and environmental friendliness of synthesizing ethylene glycol distearate, avoiding solvent use and significantly shortening reaction times. This approach, optimized for various reaction parameters, showcases the potential for green chemistry in industrial applications of ethylene glycol derivatives (Hiware & Gaikar, 2020).

Scientific Research Applications

  • Microscopy and Cytochemistry : EGDS serves as an embedding medium for high-resolution light microscopy, providing high-quality thin sections for detailed imaging (Taleporos, 1974). Additionally, it aids in obtaining clearer images of biological structures, especially protein filament networks, when preparing embedment-free sections for transmission electron microscopy (Capco, Krochmalnic, & Penman, 1984).

  • Material Synthesis : It facilitates the synthesis of lamellar-mesostructured silica, which shows good thermal and mechanical stabilities, useful in creating in situ polymerized nanocomposites (Zhang, Jin, & Wang, 2008).

  • Phase Change Material : EGDS is effective as a novel phase change material for energy storage, with high energy storage capacity and suitable phase change temperature (Alkan, Kaya, & Sari, 2008).

  • Surfactants and Crystallization : In the context of surfactants, EGDS plays a role in crystallizing into platelets, resulting in a pearlescent effect in cold pearl blends (Bolzinger et al., 2007).

  • Drug Delivery : The application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives in drug delivery enhances bioavailability, reduces side effects, and targets specific cells, tissues, and organelles (Wang et al., 2012).

  • Chemistry and Toxicology : EGDS shows low toxicity levels in cosmetic formulations, with no evidence of mutagenicity, carcinogenicity, or reproductive and developmental toxicity (International Journal of Toxicology, 1999).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used . Adequate ventilation should be ensured and all sources of ignition should be removed .

Future Directions

Current studies in the synthesis of EGDS aim to replace homogenous acid catalysts by heterogeneous catalysts . There are many heterogeneous catalysts reported to synthesize industrially important esters . Heterogeneous catalysis, intensified with MW irradiation, makes the esterification process a more promising route for possible application at an industrial scale .

properties

IUPAC Name

2-octadecanoyloxyethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVVYTCTZKCSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9005-08-7
Record name Polyethylene glycol distearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9005-08-7
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DSSTOX Substance ID

DTXSID6027260
Record name Octadecanoic acid, 1,2-ethanediyl ester
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Molecular Weight

595.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid
Record name Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester
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Record name Ethylene glycol distearate
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Product Name

Ethylene glycol distearate

CAS RN

627-83-8
Record name Glycol distearate
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Record name Glycol distearate [USAN]
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Record name Glycol distearate
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Record name Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester
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Record name Ethylene distearate
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Record name GLYCOL DISTEARATE
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Record name Ethylene glycol distearate
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Melting Point

79 °C
Record name Ethylene glycol distearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032260
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
MA Bolzinger, C Cogne, L Lafferrere, F Salvatori… - Colloids and Surfaces A …, 2007 - Elsevier
Ethylene glycol distearate (EGDS) was forced to crystallize as thin platelet in order to obtain a pearlescent effect. This was possible by performing a cooling surface crystallization in oil-in…
Number of citations: 17 www.sciencedirect.com
Y Ruan, Y Li, K Ou, X Lin, L Zha - Tenside Surfactants Detergents, 2014 - degruyter.com
… The foaming capability, which is related to the ratio of surfactants, the dosage and the crystallization rate of ethylene glycol distearate (EGDS), is discussed. By the same progress, with …
Number of citations: 2 www.degruyter.com
H Zhang, X Wang - Journal of non-crystalline solids, 2008 - Elsevier
Novel lamellar-mesostructured poly(ethylene glycol) distearate (PEGDS)/silica hybrids have been synthesized successfully through self-assembly with a sol–gel technology, in which …
Number of citations: 4 www.sciencedirect.com
H Zhang, Z Jin, X Wang - Materials research bulletin, 2008 - Elsevier
A lamellar-mesostructured silica has been synthesized by using poly(ethylene glycol) distearate as template in ethanol solution. Highly ordered lamellar mesostructure was confirmed …
Number of citations: 5 www.sciencedirect.com
SB Hiware, VG Gaikar - SN Applied Sciences, 2020 - Springer
… In this paper, we have focused on intensifying the ethylene glycol distearate synthesis by MW irradiation using solid acid catalysts. This reaction reportedly takes place over several …
Number of citations: 8 link.springer.com
BM Rao, K Gajanan, KV Mohan - 2001 - nopr.niscpr.res.in
… Ethylene glycol distearate Propylene glycol distearate Glyceryl distearate … Ethylene glycol distearate Propylene glycol distearate Glyceryl distearate Ethylene glycol dilaurate Propylene …
Number of citations: 2 nopr.niscpr.res.in
MV Giotto, CL Sangiorge, DJ Harris… - …, 2002 - ACS Publications
The ABA triblock copolymer poly(ethylene glycol) distearate (PEGD), average M n ca. 930, complexed with lithium and sodium perchlorates has been studied by 1 H, 7 Li, 13 C, and 23 …
Number of citations: 14 pubs.acs.org
AN Wrigley, FD Smith, AJ Stirton - Journal of the American Oil …, 1959 - Wiley Online Library
… Ethylene glycol distearate and 1,2-propylene glycol distearate were isolated by repeated crystallization from acetone, a solvent in which the monoesters are more readily soluble. …
Number of citations: 47 aocs.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
… fatty acid esters, eg ethylene glycol distearate, the ‘read across’ is acceptable. Three limited bacterial gene mutation tests were carried out with ethylene glycol distearate, decanoic acid, …
Number of citations: 4 efsa.onlinelibrary.wiley.com
M Alves-Santos, ER deAzevedo, ELG Vidoto… - Solid state ionics, 2005 - Elsevier
The Li + diffusion and phase behavior of the lithium-doped poly(ethylene glycol) distearate were studied by 7 Li NMR, DSC, and polarized-light optical microscopy. The spectra for …
Number of citations: 2 www.sciencedirect.com

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